molecular formula C12H19N5O3 B215755 8-(3-ethoxypropylamino)-1,3-dimethyl-7H-purine-2,6-dione

8-(3-ethoxypropylamino)-1,3-dimethyl-7H-purine-2,6-dione

Cat. No. B215755
M. Wt: 281.31 g/mol
InChI Key: NSXICLGLBKUSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-ethoxypropylamino)-1,3-dimethyl-7H-purine-2,6-dione, also known as EPPA, is a potent and selective inhibitor of the protein kinase R (PKR) enzyme. PKR is a key regulator of the innate immune response, and its dysregulation has been implicated in various human diseases, including cancer, viral infections, and autoimmune disorders. EPPA has been shown to have promising therapeutic potential in preclinical studies, making it an attractive target for further research.

Scientific Research Applications

Intermolecular Interactions and Material Design A quantitative analysis of intermolecular interactions in a related compound, 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, suggests potential applications in designing new materials. The study highlighted the molecule's layered crystal packing, with hydrogen bonds forming molecular sheets stabilized by electrostatic energy. This implies the possibility of using similar purine derivatives for material design, considering their anisotropic distribution of interaction energies (Shukla et al., 2020).

Synthesis of Novel Ring Systems Research on the synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems from similar purine derivatives indicates the compound's role in developing new chemical structures. This is evident in the three-step synthesis process used to obtain these ring systems, suggesting the versatility of such purine derivatives in synthetic chemistry (Hesek & Rybár, 1994).

Receptor Affinity and Pharmacological Evaluation Studies on 8-aminoalkyl derivatives of purine-2,6-dione, including compounds with structural similarities to 8-(3-ethoxypropylamino)-1,3-dimethyl-7H-purine-2,6-dione, have shown affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. This research is significant in exploring potential psychotropic activities of these compounds, demonstrating their relevance in pharmacology (Chłoń-Rzepa et al., 2013).

Analgesic Activity in New Derivatives Investigation into the analgesic activity of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives reveals significant analgesic and anti-inflammatory effects. This suggests the compound's derivatives could be a new class of analgesic agents, underlining its potential in therapeutic applications (Zygmunt et al., 2015).

properties

Product Name

8-(3-ethoxypropylamino)-1,3-dimethyl-7H-purine-2,6-dione

Molecular Formula

C12H19N5O3

Molecular Weight

281.31 g/mol

IUPAC Name

8-(3-ethoxypropylamino)-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C12H19N5O3/c1-4-20-7-5-6-13-11-14-8-9(15-11)16(2)12(19)17(3)10(8)18/h4-7H2,1-3H3,(H2,13,14,15)

InChI Key

NSXICLGLBKUSQP-UHFFFAOYSA-N

Isomeric SMILES

CCOCCC/N=C\1/NC2=C(N1)N(C(=O)N(C2=O)C)C

SMILES

CCOCCCNC1=NC2=C(N1)C(=O)N(C(=O)N2C)C

Canonical SMILES

CCOCCCNC1=NC2=C(N1)C(=O)N(C(=O)N2C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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